4-Methoxypicolinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a topic of interest in the field of organic chemistry. In the first paper, a one-pot four-component synthesis method is described for creating triazolyl methoxy phenylquinazolines. This method involves the use of aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate, catalyzed by an acidic ionic liquid and copper acetate/sodium ascorbate, yielding products in excellent yields . Although 4-Methoxypicolinaldehyde is not specifically mentioned, the use of methoxy-substituted aldehydes in such reactions could potentially be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of 4-Methoxypicolinaldehyde would consist of a picolinic aldehyde core with a methoxy group attached. The papers do not directly analyze the molecular structure of this compound, but they do discuss the structures of related heterocyclic compounds. For instance, the second paper describes the synthesis of 2-hydroxypyrano[3,2-c]quinolin-5-ones from 4-hydroxyquinolin-2(1H)-ones, which involves a tandem Knoevenagel condensation and Michael addition . The structural motifs in these compounds could provide insights into the reactivity and electronic properties of 4-Methoxypicolinaldehyde.
Chemical Reactions Analysis
The chemical reactions discussed in the papers focus on the synthesis of heterocyclic compounds with various functionalities. The third paper discusses the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for the synthesis of five and six-membered heterocycles with aldehyde functionality . This demonstrates the versatility of methoxy-substituted compounds in heterocyclic synthesis, which could be extrapolated to the reactivity of 4-Methoxypicolinaldehyde in similar chemical reactions.
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Linkers for Solid Phase Organic Synthesis
4-Methoxypicolinaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid phase organic synthesis. These electron-rich benzaldehyde derivatives, when attached to ArgoGel resins, can be reductively aminated to form secondary amines, which can then be converted into various compounds such as ureas, sulfonamides, and amides. This process allows for high purity and yield of the desired products (Swayze, 1997).
2. Synthesis and Optical Properties of Metal Complexes
4-Methoxypicolinaldehyde derivatives have been used in the synthesis of aluminum and zinc quinolates with modified optical properties. These compounds, with substituted styryl groups, exhibit improved thermal stability, solubility in organic solvents, and photoluminescence properties. They are particularly noted for their blue-green light emission, making them useful in various optical applications (Barberis & Mikroyannidis, 2006).
3. Growth of Crystals for Second Harmonic Generation
Vanillin, also known as 4-hydroxy 3-methoxy benzaldehyde, has been identified as a candidate for second harmonic generation applications in the ultra-violet and near infrared wavelength regions. Its high effective conversion efficiency and the ability to grow large single crystals make it a promising material for optical applications (Singh et al., 2001).
4. Analytical Applications
4-Methoxypicolinaldehyde derivatives like 4-(diethylamino)benzaldehyde have been utilized in analytical chemistry, particularly in the development of an HPLC-UV method for the analysis of methoxyamine, a potential anti-cancer drug. The derivatization and quantitative analysis techniques involving these compounds are crucial for pharmaceutical preparations (Liao et al., 2005).
5. Synthesis and Antiplasmodial Activity
The synthesis and evaluation of antiplasmodial activities of compounds like (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, derived from 4-methoxybenzaldehyde, have been conducted. These studies are significant for the development of new treatments for malaria (Hadanu et al., 2010).
Safety and Hazards
4-Methoxypicolinaldehyde is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-methoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVABMBUZNGYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489466 | |
Record name | 4-Methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinaldehyde | |
CAS RN |
16744-81-3 | |
Record name | 4-Methoxy-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16744-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxypyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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